molecular formula C10H11BrFN B15237651 1-(2-Bromo-5-fluorophenyl)but-3-EN-1-amine

1-(2-Bromo-5-fluorophenyl)but-3-EN-1-amine

Cat. No.: B15237651
M. Wt: 244.10 g/mol
InChI Key: MWGPQSZDCMDMAT-UHFFFAOYSA-N
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Description

1-(2-Bromo-5-fluorophenyl)but-3-en-1-amine is a halogenated aryl allylamine featuring a bromo substituent at the 2-position and a fluoro group at the 5-position on the phenyl ring, with a but-3-en-1-amine chain. The bromo and fluoro substituents likely enhance electrophilic reactivity and metabolic stability, making it a candidate for pharmaceutical intermediates or fluorescent probes .

Properties

Molecular Formula

C10H11BrFN

Molecular Weight

244.10 g/mol

IUPAC Name

1-(2-bromo-5-fluorophenyl)but-3-en-1-amine

InChI

InChI=1S/C10H11BrFN/c1-2-3-10(13)8-6-7(12)4-5-9(8)11/h2,4-6,10H,1,3,13H2

InChI Key

MWGPQSZDCMDMAT-UHFFFAOYSA-N

Canonical SMILES

C=CCC(C1=C(C=CC(=C1)F)Br)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromo-5-fluorophenyl)but-3-EN-1-amine can be achieved through various synthetic routes. One common method involves the reaction of 1,4-difluorobenzene with but-3-en-1-amine under appropriate reaction conditions . The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. it is likely that similar synthetic routes are scaled up for industrial production, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromo-5-fluorophenyl)but-3-EN-1-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a solvent like dimethylformamide (DMF) and a base such as potassium carbonate (K2CO3).

    Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced products.

Scientific Research Applications

1-(2-Bromo-5-fluorophenyl)but-3-EN-1-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

    Biology: The compound can be used in studies involving the interaction of small molecules with biological targets, such as enzymes or receptors.

    Medicine: Research into potential therapeutic applications, such as the development of new drugs or treatments, may involve this compound.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares 1-(2-bromo-5-fluorophenyl)but-3-en-1-amine with key analogs:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Physical/Chemical Properties
1-(4-Fluorophenyl)but-3-en-1-amine C₁₀H₁₂FN 4-Fluoro 165.21 Oil; NMR-documented (δ 7.25–6.87 ppm for aromatic H)
1-(4-Chlorophenyl)but-3-en-1-amine C₁₀H₁₂ClN 4-Chloro 181.66 Colorless oil; ¹H NMR: δ 7.20–7.35 (aromatic H)
1-(4-Trifluoromethylphenyl)but-3-en-1-amine C₁₁H₁₂F₃N 4-CF₃ 215.21 Oil; ¹³C NMR: δ 144.8 (C-F coupling)
1-(4-Bromophenyl)but-3-en-1-amine C₁₀H₁₁BrN 4-Bromo 224.11 Used in hydroamination (60°C, 48 h)
Target: this compound C₁₀H₁₁BrFN 2-Bromo, 5-Fluoro 230.10 Inferred: Higher polarity due to dual halogens

Key Observations :

  • Substituent Effects: Bromo and fluoro groups (strong electron-withdrawing effects) may reduce amine basicity compared to non-halogenated analogs. The meta/para positioning of halogens influences steric and electronic interactions in reactions like hydroamination or cross-coupling .
  • Molecular Weight : The target compound’s higher molecular weight (vs. 4-fluoro or 4-chloro analogs) may impact solubility and crystallization behavior.

Comparison :

  • Hydroamination () favors 1,4-addition in bromophenyl derivatives, likely due to steric hindrance from the bulky aryl group.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(2-Bromo-5-fluorophenyl)but-3-en-1-amine in academic settings?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions. A common approach is the alkylation of 2-bromo-5-fluorophenyl precursors with allyl groups followed by amination. For example, analogous compounds like (R)-1-(4-Methoxyphenyl)but-3-en-1-amine are synthesized via reductive amination of ketones using sodium cyanoborohydride in methanol, with enantiomeric purity monitored by chiral HPLC . Adapting this method, researchers could substitute the starting aryl halide and optimize reaction conditions (e.g., temperature, solvent polarity) to accommodate the bromo-fluoro substituents.

Q. What analytical techniques are critical for characterizing this compound’s structure and purity?

  • Methodological Answer :

  • NMR Spectroscopy : Use 1H^1 \text{H}, 13C^{13} \text{C}, and 19F^{19} \text{F} NMR to confirm substitution patterns and regiochemistry of the bromo-fluorophenyl group.
  • X-ray Crystallography : Employ single-crystal diffraction (e.g., SHELXL for refinement ) to resolve stereochemical ambiguities. ORTEP-III can generate graphical representations of molecular geometry .
  • HPLC-MS : Validate purity and monitor reaction progress using reverse-phase HPLC coupled with mass spectrometry.

Q. How does the bromo-fluoro substitution pattern influence the compound’s stability under varying pH conditions?

  • Methodological Answer : Stability studies should involve incubating the compound in buffered solutions (pH 1–12) at 25°C and 37°C. Monitor degradation via UV-Vis spectroscopy and LC-MS. The electron-withdrawing bromo and fluoro groups may increase susceptibility to nucleophilic attack at the β-position of the enamine, requiring stabilization strategies like inert atmospheres or low-temperature storage .

Advanced Research Questions

Q. What strategies address contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer : Discrepancies between NMR predictions (e.g., unexpected coupling patterns) may arise from dynamic effects like restricted rotation. Techniques to resolve these include:

  • Variable-Temperature NMR : Identify rotational barriers by observing signal coalescence at elevated temperatures.
  • DFT Calculations : Compare experimental 13C^{13} \text{C} chemical shifts with computed values (e.g., using Gaussian software) to validate proposed conformers .

Q. How can enantioselective synthesis of this compound be optimized for high enantiomeric excess (ee)?

  • Methodological Answer : Utilize chiral catalysts (e.g., BINOL-derived phosphoric acids) in asymmetric hydrogenation or dynamic kinetic resolution. For example, enantioselective synthesis of analogous amines achieved 92% ee via chiral HPLC-monitored protocols . Screen chiral auxiliaries and reaction solvents (e.g., hexanes/i-PrOH mixtures) to enhance stereocontrol.

Q. What computational models predict the compound’s reactivity in nucleophilic or electrophilic environments?

  • Methodological Answer : Perform density functional theory (DFT) calculations to map frontier molecular orbitals (FMOs). The HOMO localization on the enamine’s α-carbon suggests nucleophilic reactivity, while the LUMO near the bromo-fluorophenyl ring indicates electrophilic susceptibility. Solvent effects can be modeled using polarizable continuum models (PCMs) .

Q. How does the compound interact with biological targets (e.g., enzymes or receptors) in pharmacological studies?

  • Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to simulate binding to targets like G-protein-coupled receptors. The bromo-fluorophenyl group may engage in halogen bonding, while the enamine’s amine moiety could act as a hydrogen-bond donor. Validate predictions via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Critical Analysis of Evidence

  • Synthesis : and provide foundational methods for analogous compounds, but adjustments are needed for the bromo-fluoro substitution’s steric and electronic effects.
  • Crystallography : SHELXL and ORTEP-III are industry standards for structural validation, though emerging techniques like microED may offer alternatives for nanocrystalline samples.
  • Biological Applications : While direct data on the compound is limited, and suggest plausible pathways for enzyme inhibition studies, contingent on functional group compatibility.

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